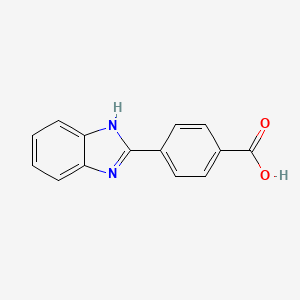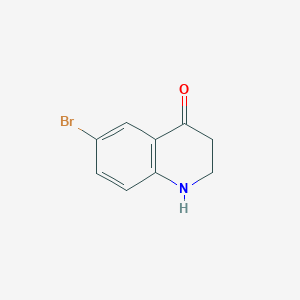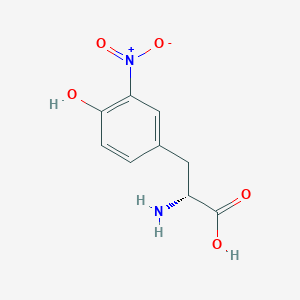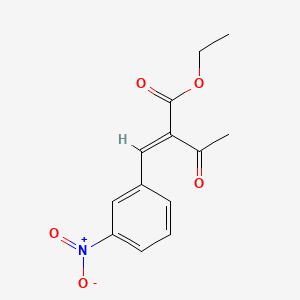![molecular formula C17H30N2O3Si.ClH<br>C17H31ClN2O3Si B1584016 1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride CAS No. 34937-00-3](/img/new.no-structure.jpg)
1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride is a useful research compound. Its molecular formula is C17H30N2O3Si.ClH and its molecular weight is 375.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound “1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N’-[3-(trimethoxysilyl)propyl]-, monohydrochloride” contains an ethylenediamine group and a trimethoxysilyl group . These groups are often used in the synthesis of compounds for surface modification . Therefore, the primary target of this compound could be surfaces or interfaces where it can form bonds and modify the properties of the material.
Mode of Action
The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then form bonds with surfaces . The ethylenediamine group can also interact with other molecules or surfaces through its amine groups.
Result of Action
The result of the action of “1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N’-[3-(trimethoxysilyl)propyl]-, monohydrochloride” would likely be the modification of the properties of a surface or interface .
Action Environment
The action of this compound could be influenced by environmental factors such as pH, temperature, and the presence of water, as these could affect the hydrolysis of the trimethoxysilyl group .
Propiedades
Número CAS |
34937-00-3 |
|---|---|
Fórmula molecular |
C17H30N2O3Si.ClH C17H31ClN2O3Si |
Peso molecular |
375.0 g/mol |
Nombre IUPAC |
N'-[(2-ethenylphenyl)methyl]-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C17H30N2O3Si.ClH/c1-5-16-9-6-7-10-17(16)15-19-13-12-18-11-8-14-23(20-2,21-3)22-4;/h5-7,9-10,18-19H,1,8,11-15H2,2-4H3;1H |
Clave InChI |
MYWJOHLSXLTXCV-UHFFFAOYSA-N |
SMILES |
CO[Si](CCCNCCNCC1=CC=CC=C1C=C)(OC)OC.Cl |
SMILES canónico |
CO[Si](CCCNCCNCC1=CC=CC=C1C=C)(OC)OC.Cl |
| 34937-00-3 64894-46-8 |
|
Pictogramas |
Flammable; Acute Toxic; Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)
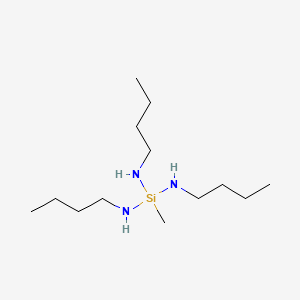
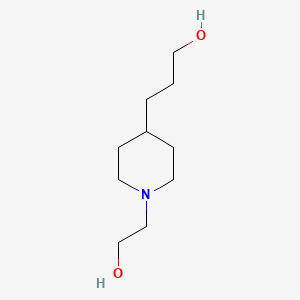
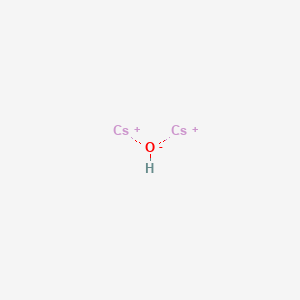
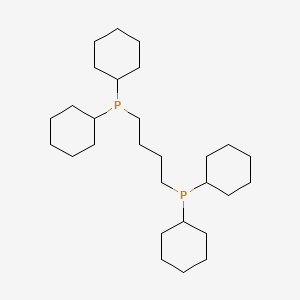
![4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl](/img/structure/B1583942.png)
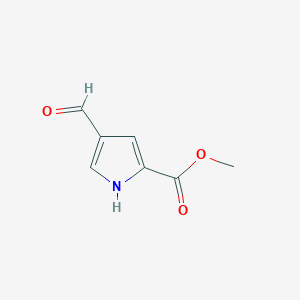
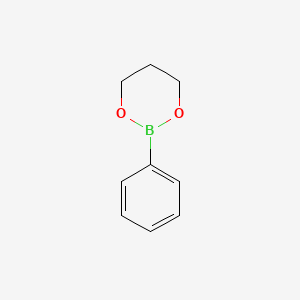
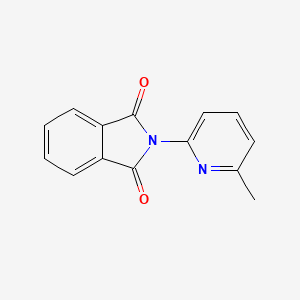
![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
